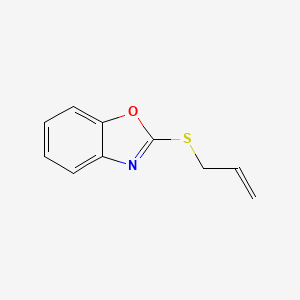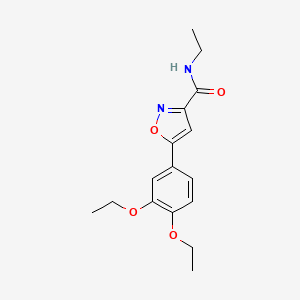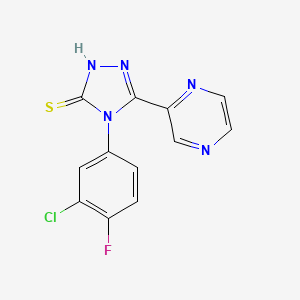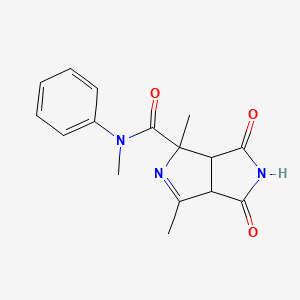![molecular formula C23H24N4OS B11048716 2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-5-[fenil(piperidin-1-il)metil][1,3]tiazolo[3,2-b][1,2,4]triazol-2-il)-4-metilbenceno: , a menudo referido como Compuesto X , es un complejo compuesto heterocíclico. Su intrincada estructura combina un anillo de tiazol, un anillo de triazol y una porción de piperidina. Exploremos su síntesis, propiedades y aplicaciones.
Métodos De Preparación
Rutas sintéticas: Varias rutas sintéticas conducen al Compuesto X. Un enfoque común involucra la condensación de precursores apropiados, como el 4-metilbenzaldehído, el fenilacetonitrilo y la piperidina, seguidos de pasos de ciclización y oxidación. Las condiciones de reacción exactas y los reactivos pueden variar, pero la estrategia general tiene como objetivo ensamblar el andamiaje complejo.
Producción industrial: Si bien la síntesis a escala de laboratorio proporciona acceso al Compuesto X, la producción industrial a menudo involucra métodos más eficientes. Los procesos de flujo continuo, la síntesis en fase sólida o las reacciones asistidas por microondas se exploran para la escalabilidad y la optimización del rendimiento.
Análisis De Reacciones Químicas
Reactividad: El Compuesto X exhibe una reactividad diversa debido a sus grupos funcionales. Se somete a:
Oxidación: Las transformaciones oxidativas pueden modificar los anillos de piperidina o fenilo.
Reducción: Las reacciones de reducción pueden dirigirse a las porciones de triazol o tiazol.
Sustitución: Las sustituciones nucleofílicas ocurren en varias posiciones.
Formación de enlace C–C: Las alquilaciones, alquililaciones y arilaciones son factibles.
Oxidación: Oxona, mCPBA u oxidantes basados en metales.
Reducción: Hidruro de litio y aluminio (LiAlH₄) o hidrogenación.
Sustitución: Azida de sodio (NaN₃), haluros de alquilo o nucleófilos.
Formación de enlace C–C: Acoplamiento de Suzuki-Miyaura, reacción de Heck o acoplamiento de Sonogashira.
Productos principales: Los productos específicos dependen de las condiciones de reacción. Por ejemplo, la ciclización oxidativa puede producir un heterociclo fusionado, mientras que la reducción podría conducir a un derivado saturado.
Aplicaciones Científicas De Investigación
Química:
Descubrimiento de fármacos: El Compuesto X sirve como un andamiaje para diseñar nuevos fármacos que se dirigen a receptores o enzimas específicos.
Ciencia de materiales: Su estructura única inspira materiales funcionales con propiedades personalizadas.
Farmacología: Investigación de las interacciones del Compuesto X con objetivos biológicos.
Agroquímicos: Pesticidas o herbicidas.
Químicos finos: Intermedios especiales.
Mecanismo De Acción
El mecanismo preciso sigue siendo un área de investigación activa. Es probable que el Compuesto X interactúe con los receptores celulares, modulando las vías de señalización. Se necesitan más estudios para dilucidar sus efectos detallados.
Comparación Con Compuestos Similares
Las características distintivas del Compuesto X lo distinguen de compuestos relacionados. Moléculas similares incluyen Compuesto Y y Compuesto Z, pero sus estructuras carecen de la fusión tiazolo-triazol-piperidina.
Propiedades
Fórmula molecular |
C23H24N4OS |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5-[phenyl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
InChI |
InChI=1S/C23H24N4OS/c1-16-10-12-18(13-11-16)21-24-23-27(25-21)22(28)20(29-23)19(17-8-4-2-5-9-17)26-14-6-3-7-15-26/h2,4-5,8-13,19,28H,3,6-7,14-15H2,1H3 |
Clave InChI |
GRJOHYQALZSGBU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN3C(=C(SC3=N2)C(C4=CC=CC=C4)N5CCCCC5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)

![1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11048653.png)


![N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11048663.png)
![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B11048668.png)
![6-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048681.png)

![5-(4-chlorophenyl)-6-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11048692.png)
![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)

![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
